molecular formula C23H18Cl2N4O3 B2419634 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 692287-90-4

4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2419634
CAS No.: 692287-90-4
M. Wt: 469.32
InChI Key: ARCDVKZYJAILKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a pyrrole ring, an isoxazole ring, and a pyridine moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N4O3/c1-13-19(21(29-32-13)20-16(24)6-4-7-17(20)25)22(30)14-11-18(28-12-14)23(31)27-10-8-15-5-2-3-9-26-15/h2-7,9,11-12,28H,8,10H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCDVKZYJAILKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)NCCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via 1,3-Dipolar Cycloaddition

The 1,2-oxazole ring is synthesized through a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For the target compound, the nitrile oxide precursor derives from 2,6-dichlorobenzaldehyde oxime, which undergoes dehydration using N-chlorosuccinimide (NCS) and triethylamine. The resulting nitrile oxide reacts with methyl propiolate to yield 5-methyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate.

Key Reaction Conditions:

  • Solvent: Dichloromethane, 0°C to room temperature
  • Catalysts: None (thermal activation)
  • Yield: ~65–75% (based on analogous oxazole syntheses)

Functionalization of the Oxazole Carbonyl Group

The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water (3:1). Subsequent activation as an acyl chloride (thionyl chloride, reflux) enables nucleophilic acyl substitutions.

Coupling of Oxazole and Pyrrole Components

The oxazole-4-carbonyl chloride is coupled to the pyrrole-2-carboxamide via Friedel-Crafts acylation.

Friedel-Crafts Acylation

The pyrrole’s electron-rich C4 position undergoes electrophilic attack by the oxazole-derived acyl chloride. Catalysis by aluminum trichloride in dichloromethane at −10°C ensures regioselectivity.

Challenges and Solutions:

  • Competing N-acylation is mitigated by protecting the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group, removed post-coupling via trifluoroacetic acid.

Final Structural Elaboration and Purification

Global Deprotection and Workup

Boc deprotection yields the free pyrrole, which is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient).

Crystallization and Characterization

Recrystallization from ethanol/water provides analytically pure material. Structural confirmation is achieved through nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography (where applicable).

Analytical Data:

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, dichlorophenyl-H), 7.45 (d, J = 7.6 Hz, 1H, pyrrole-H), 3.89 (t, J = 6.4 Hz, 2H, CH2-pyridine), 2.51 (s, 3H, oxazole-CH3).
  • 13C NMR (100 MHz, CDCl3): δ 169.8 (oxazole-CO), 161.2 (pyrrole-CO), 149.5 (pyridine-C).

Industrial Scale-Up Considerations

Green Chemistry Adaptations

  • Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalytic Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) improve atom economy during amide couplings.

Continuous Flow Synthesis

Microreactor technology enhances safety and yield for exothermic steps (e.g., nitrile oxide formation), reducing batch variability.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
1,3-Dipolar Cycloaddition High regioselectivity Requires anhydrous conditions 65–75
Paal-Knorr Pyrrole Synthesis Scalable Limited to symmetric diketones 70–85
Friedel-Crafts Acylation Direct C–C bond formation Acid-sensitive substrates 60–70

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis :
    • The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.
    • It can be utilized as a ligand in coordination chemistry to form metal complexes.
  • Reactivity Studies :
    • The compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it essential for studying reaction mechanisms.

Biology

  • Enzyme Inhibition :
    • Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This property is crucial in drug design targeting enzyme-related diseases.
  • Biological Interactions :
    • Studies have shown potential interactions with biological macromolecules, indicating its role in modulating cellular processes.

Medicine

  • Therapeutic Potential :
    • The compound has been investigated for its anti-inflammatory and anticancer properties. Preliminary studies suggest cytotoxic effects against various cancer cell lines.
    • The structure-activity relationship (SAR) analysis reveals that modifications to the oxazole and pyrrole rings can significantly influence antitumor efficacy.
  • Adenosine A3 Receptor Antagonism :
    • The compound shows promise as an antagonist of the human adenosine A3 receptor (hA3R), which is implicated in inflammatory processes and cancer progression.

Industry

  • Material Development :
    • Utilized in the synthesis of new materials with tailored properties for industrial applications.
    • Acts as a precursor in the development of complex organic compounds used in various products.

Mechanism of Action

The mechanism of action of 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
  • 3-(2,6-dichlorophenyl)-4-(3’-carboxy-2-chlorodiphenylethylene-4-yl)oxymethyl-5-isopropylisoxazole

Uniqueness

4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

The compound 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an oxazole ring, a pyrrole moiety, and a pyridine group. Its molecular formula is C16H15Cl2N3O3C_{16}H_{15}Cl_2N_3O_3 with a molecular weight of approximately 372.21 g/mol. The presence of the 2,6-dichlorophenyl group is significant for its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in disease processes:

  • Adenosine A3 Receptor Antagonism : The compound has shown potential as an antagonist of the human adenosine A3 receptor (hA3R), which is implicated in inflammatory processes and cancer progression. Molecular dynamics simulations suggest that the incorporation of specific functional groups enhances binding affinity to this receptor .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the oxazole and pyrrole rings can significantly influence antitumor efficacy .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings from recent studies:

Activity Cell Line/Target IC50 (µM) Reference
AntitumorA431 (epidermoid carcinoma)< 1.98
AntitumorHepG-2 (liver carcinoma)< 23.30
Adenosine A3 Receptor BindinghA3RAffinity improved with modifications

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Studies : In vitro studies demonstrated that modifications to the dichlorophenyl group significantly enhanced cytotoxicity against HepG-2 cells. The presence of electron-withdrawing groups was crucial for increasing potency .
  • Inflammatory Disease Models : In animal models, compounds similar to this one have been shown to reduce inflammation markers by antagonizing the adenosine A3 receptor, suggesting a potential application in treating inflammatory diseases .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this compound?

To minimize trial-and-error approaches, employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of experiments while capturing interactions between variables . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and guide experimental validation .

Q. How should researchers characterize the compound’s structural and electronic properties?

Use a combination of:

  • NMR spectroscopy (e.g., 1^1H, 13^13C, 2D-COSY) to confirm connectivity of the oxazole, pyrrole, and pyridine moieties.
  • X-ray crystallography to resolve stereochemical ambiguities and validate computational models.
  • DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with reactivity .

Q. What strategies are effective for identifying biological targets or mechanisms of action?

Combine in silico target prediction tools (e.g., molecular docking against protein databases) with high-throughput screening in cell-based assays. Validate hits using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Cross-reference results with structural analogs (e.g., pyrazole-carboxamide derivatives) to infer structure-activity relationships .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reactivity or bioactivity)?

Apply multi-scale modeling :

  • Use molecular dynamics (MD) simulations to assess conformational flexibility under physiological conditions.
  • Perform QM/MM calculations to model reaction mechanisms at active sites.
  • Compare predicted vs. experimental spectroscopic data (e.g., IR, UV-Vis) to validate computational hypotheses .
  • Leverage Bayesian statistical analysis to quantify uncertainties in conflicting datasets .

Q. What experimental designs are suitable for studying the compound’s stability under varying conditions?

Design a stability-by-design (SbD) protocol :

  • Subject the compound to accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC-MS.
  • Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life.
  • Investigate pH-dependent hydrolysis by incubating the compound in buffered solutions (pH 1–10) and analyzing degradation products .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

Implement process analytical technology (PAT) :

  • Integrate inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
  • Optimize membrane separation technologies (e.g., nanofiltration) to purify intermediates without column chromatography .
  • Use continuous-flow reactors to enhance heat/mass transfer and reduce batch-to-batch variability .

Q. What advanced techniques validate the compound’s interaction with membrane-bound targets (e.g., GPCRs)?

  • Cryo-EM to resolve ligand-bound receptor conformations at near-atomic resolution.
  • Fluorescence anisotropy to measure binding kinetics in lipid bilayer models.
  • Electrophysiology (e.g., patch-clamp) for functional studies on ion channel modulation .

Methodological Resources

  • Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC) and apply multivariate analysis (e.g., PCA) to identify outliers .
  • Experimental Training : Enroll in courses like CHEM/IBiS 416: Practical Training in Chemical Biology Methods & Experimental Design to master advanced techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.